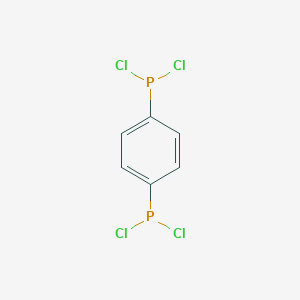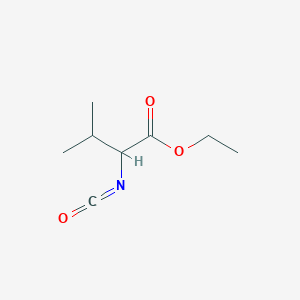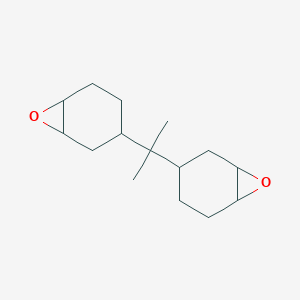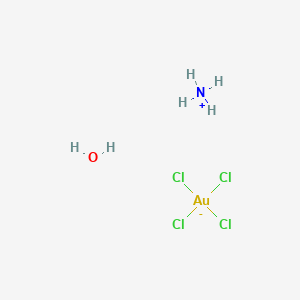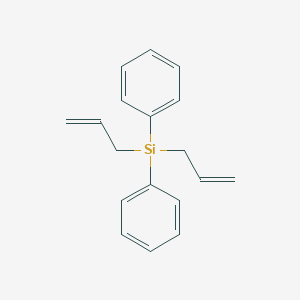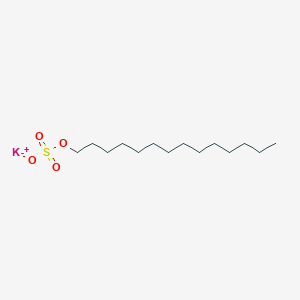
Potassium tetradecyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium tetradecyl sulphate (KTS) is a synthetic anionic surfactant with a molecular formula of C14H29NaO4S. It is commonly used in various scientific research applications such as in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions.
科学研究应用
Potassium tetradecyl sulphate has various scientific research applications. It is widely used in the synthesis of nanoparticles due to its excellent emulsifying properties. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate has also been used as a surfactant in electrochemical sensors, where it can improve the sensitivity and selectivity of the sensor. Additionally, Potassium tetradecyl sulphate has been used as a stabilizing agent in emulsions, where it can prevent the separation of the emulsion and improve its stability.
作用机制
Potassium tetradecyl sulphate acts as a surfactant, meaning it reduces the surface tension between two immiscible phases, such as oil and water. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. When Potassium tetradecyl sulphate is added to an emulsion, it forms a monolayer at the interface between the oil and water phases. This monolayer reduces the surface tension, allowing the two phases to mix more easily.
生化和生理效应
Potassium tetradecyl sulphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it should be handled with care as it can cause skin and eye irritation. Potassium tetradecyl sulphate has been shown to have no significant effect on blood glucose levels or liver function in animal studies.
实验室实验的优点和局限性
Potassium tetradecyl sulphate has several advantages for use in lab experiments. It is a cost-effective and widely available surfactant. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate can also improve the sensitivity and selectivity of electrochemical sensors. However, Potassium tetradecyl sulphate has some limitations. It is not suitable for use in acidic or alkaline environments as it can hydrolyze. Potassium tetradecyl sulphate can also denature proteins, making it unsuitable for some applications.
未来方向
There are several future directions for Potassium tetradecyl sulphate research. One area of interest is the synthesis of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery applications. Potassium tetradecyl sulphate-coated nanoparticles have been shown to have improved stability and biocompatibility compared to other surfactant-coated nanoparticles. Another area of interest is the development of Potassium tetradecyl sulphate-based electrochemical sensors for detecting biomolecules such as glucose and cholesterol. Potassium tetradecyl sulphate has also been proposed as a potential alternative to traditional surfactants in oil recovery applications.
Conclusion:
In conclusion, potassium tetradecyl sulphate is a widely used surfactant in scientific research. It has various applications, including in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. Potassium tetradecyl sulphate has several advantages, including cost-effectiveness and availability, but also has some limitations. The future of Potassium tetradecyl sulphate research includes the development of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery and Potassium tetradecyl sulphate-based electrochemical sensors.
合成方法
Potassium tetradecyl sulphate is synthesized by the reaction of tetradecanol with sulphur trioxide in the presence of potassium hydroxide. The reaction yields Potassium tetradecyl sulphate and water as by-products. The purity of Potassium tetradecyl sulphate can be improved by recrystallization from ethanol.
属性
CAS 编号 |
13419-37-9 |
|---|---|
产品名称 |
Potassium tetradecyl sulphate |
分子式 |
C14H29KO4S |
分子量 |
332.54 g/mol |
IUPAC 名称 |
potassium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI 键 |
DQFWABVCOIFBPO-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
规范 SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
其他 CAS 编号 |
13419-37-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
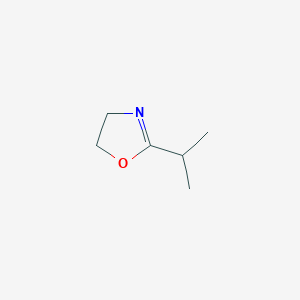

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
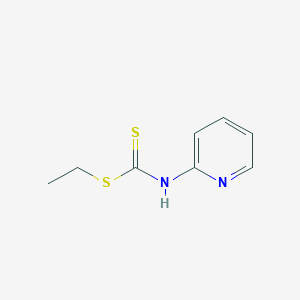
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
